拉米纳兰

描述

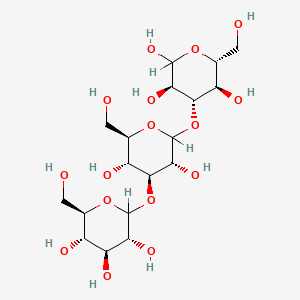

Laminaran, also known as Laminarin, is a storage glucan (a polysaccharide of glucose) found in brown algae . It is used as a carbohydrate food reserve in the same way that chrysolaminarin is used by phytoplankton, especially in diatoms .

Synthesis Analysis

Laminaran oligosaccharides with varying degrees of polymerization were obtained through partial acid hydrolysis of laminaran derived from Laminaria digitata . The chemical structure and chain conformation of acetylated laminaran were characterized by FT-IR, H1 NMR, AFM, UV-vis spectrum, and induced circular dichroism based on a modified Congo Red assay (ICD-CR assay) .Molecular Structure Analysis

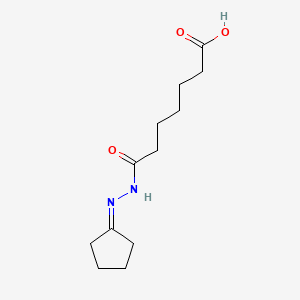

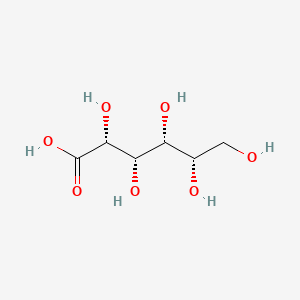

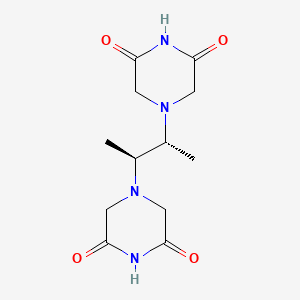

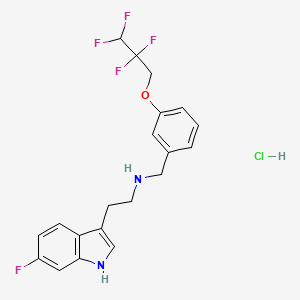

Laminaran is a β-glucan with a backbone of β-1, 3-glycosidic linkages and is branched with small amounts of β-1, 6-glycosidic linkages . The structure of the purified oligosaccharides was analyzed through mass spectrometry and nuclear magnetic resonance .Chemical Reactions Analysis

Laminaran can undergo chemical reactions such as acetylation . The acetylation modification was found to trigger the conformation transition of laminaran from triple helix to single helix .Physical And Chemical Properties Analysis

Laminaran has a molecular formula of C18H32O16 and a molecular weight of 504.4 g/mol . It is a β-glucan with a backbone of β-1, 3-glycosidic linkages and is branched with small amounts of β-1, 6-glycosidic linkages .科学研究应用

Antioxidant Properties and Disease Prevention

Laminaran exhibits significant antioxidant properties, making it a potential candidate for disease prevention. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various noncommunicable diseases (NCDs). By attenuating the cytotoxicity caused by clinical drugs and scavenging mitochondrial ROS, Laminaran could serve as a functional food with anti-aging and disease prevention properties .

Biomedical Research and Drug Delivery

In the domain of biomedical research, Laminaran’s biocompatibility, low cytotoxicity, and support for cell proliferation make it an excellent candidate for drug delivery systems. Its immunomodulatory attributes are particularly promising for immunotherapy and vaccine development. Moreover, its porous framework allows for exceptional encapsulation capabilities, which can be utilized in targeted therapies .

Nutraceutical and Pharmaceutical Applications

Laminaran’s biological properties make it a suitable agent for use in nutraceuticals and pharmaceuticals. Its natural origin and the potential for sustainable production make it an attractive alternative to synthetic agents in these industries .

Antimicrobial and Anticancer Activities

Studies have indicated that Laminaran can induce antimicrobial and anticancer activities. These properties are being explored for their potential to enhance the host immune system and provide alternative treatments for infections and cancer .

Wound Healing and Tissue Engineering

Laminaran contributes to tissue engineering by improving cell adhesion, migration, and deposition of the extracellular matrix. This enhances the regenerative capability of tissue-engineered constructs, which is crucial for wound healing and tissue regeneration .

Ecological Function in Marine Carbon Cycle

Apart from its biomedical applications, Laminaran plays a significant ecological role in the marine carbon cycle. As a major carbon storage compound in marine algae, it is integral to the global carbon balance and the functioning of marine ecosystems .

Functional Food and Cosmeceuticals

The compound’s antioxidant and anti-inflammatory characteristics also make it suitable for functional food and cosmeceutical products. These applications leverage Laminaran’s health-promoting properties to offer benefits beyond basic nutrition .

Prebiotic Potential

Laminaran has been recognized for its prebiotic potential, fostering the growth of beneficial gut microbiota. This application is particularly relevant in the context of gut health and the development of dietary supplements .

作用机制

Laminaran has potential pharmacological properties such as antioxidant, anti-tumor, anti-coagulant, anticancer, immunomodulatory, anti-obesity, anti-diabetic, anti-inflammatory, wound healing, and neuroprotective potential . The anti-inflammatory mechanism of laminaran is to stimulate the induction of innate immunity with certain ligands such as β-glucan .

未来方向

Laminaran has been reported to have potential pharmacological properties and has been widely investigated as a functional material in biomedical applications . It has potential as a natural alternative agent in biomedical and industrial applications such as nutraceuticals, pharmaceuticals, functional food, drug development/delivery, and cosmeceuticals . It may represent a functional food with anti-aging and disease prevention properties .

属性

IUPAC Name |

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTMGCOVALSLOR-VPNXCSTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Laminaran | |

CAS RN |

9008-22-4 | |

| Record name | Laminaran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009008224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laminaran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Laminaran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular structure of laminarin?

A1: Laminarin is a β-glucan composed of repeating glucose units linked through β-(1,3) glycosidic bonds with occasional β-(1,6) branches. [, , , ] The frequency and length of these branches can vary depending on the algal species.

Q2: What is the molecular weight range of laminarin?

A2: Laminarin generally exists as a low molecular weight polysaccharide, with sizes typically ranging from less than 10 kDa to around 35 kDa. [, , , ] The molecular weight can be influenced by factors such as algal source, extraction method, and potential degradation.

Q3: How can laminarin be structurally characterized?

A3: Several techniques can be employed to characterize laminarin's structure, including: * High-Performance Liquid Chromatography (HPLC): Determines molecular weight distribution and purity. [, , , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on glycosidic linkages and branching patterns. [, , ] * Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and detects changes in chemical structure. [, ]

Q4: Does laminarin exhibit any unique material properties?

A4: Yes, laminarin is characterized by its low viscosity and high solubility in both aqueous and organic solvents. [] This property makes it suitable for applications such as injectable hydrogel development and microfabrication. []

Q5: What are the main biological activities reported for laminarin?

A5: Research has shown laminarin possesses a range of bioactivities, including: * Immunomodulatory effects: Laminarin can modulate immune responses by interacting with immune cells and influencing cytokine production. [, , , , , ] * Antitumor activity: Studies have reported inhibitory effects of laminarin on the growth of various cancer cell lines. [, , ] * Antioxidant properties: Laminarin exhibits antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , ] * Metabolic effects: Research suggests laminarin may influence glucose metabolism and energy homeostasis. [, , ]

Q6: How does laminarin influence downstream signaling pathways?

A7: Laminarin binding to receptors like Dectin-1 activates intracellular signaling pathways, impacting various cellular processes. These pathways can involve: * Mitogen-activated protein kinase (MAPK) pathway: Involved in cell proliferation, differentiation, and apoptosis. [, ] * Nuclear factor erythroid 2-related factor 2 (NRF2) pathway: Regulates antioxidant and detoxification responses. [] * Phosphatidylinositol 3-kinase/Protein kinase B (PI3K/AKT) pathway: Plays a role in cell survival, growth, and metabolism. []

Q7: How does the structure of laminarin affect its biological activity?

A8: Studies suggest structure-activity relationships play a crucial role in laminarin's bioactivity. Factors like molecular weight, branching patterns, and degree of sulfation can significantly impact its potency and selectivity. [, , , , ] For instance, lower molecular weight laminarin often exhibits enhanced biological activity compared to its higher molecular weight counterpart. [, ]

Q8: What are the potential applications of laminarin in various fields?

A9: Given its diverse biological activities, laminarin holds promise for various applications, including: * Pharmaceuticals: Development of immunomodulatory drugs, anticancer agents, and antioxidants. [, , , ] * Functional foods and nutraceuticals: Incorporation into food products to enhance nutritional value and provide health benefits. [, , ] * Cosmetics: Utilization in skincare products for its antioxidant and moisturizing properties. [] * Bioremediation: Potential use in degrading pollutants and restoring ecological balance. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B1674370.png)

![2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid](/img/structure/B1674371.png)